1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one
Description
1-[2-Fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one is a fluorinated aromatic ketone featuring a phenyl ring substituted at positions 2 and 6 with fluorine and a pyrazole moiety, respectively. The acetyl group at position 1 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science. These methods highlight regioselective functionalization, which is critical for tuning the compound’s electronic and steric properties.
Properties
IUPAC Name |
1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIKTGLFDZSSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 2-fluoroacetophenone with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine and ketone groups activate the aromatic ring toward nucleophilic displacement:
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Halogen Exchange : Iodination using NaI/CuI in DMSO at 100°C replaces fluorine with iodine (, ).
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Amination : Reaction with primary amines (e.g., benzylamine) in THF with Pd(OAc)₂ catalysis yields amino-substituted derivatives ( ).
Key Data :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Iodination | NaI, CuI, DMSO, 100°C | 1-[2-Iodo-6-(pyrazol-1-yl)phenyl]ethan-1-one | 57% |
| Benzylation | Benzylamine, Pd(OAc)₂, THF | N-Benzyl derivative | 63% |
Ketone-Specific Reactions
The ethanone group undergoes characteristic transformations:
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Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol (,).
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Oxidation : MnO₂ in acetone oxidizes the α-carbon to a carboxylic acid ( ).
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Condensation : Forms hydrazones with hydrazines or imines with primary amines ( , ).
Reactivity Comparison :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 1-[2-Fluoro-6-(pyrazol-1-yl)phenyl]ethanol | 85% |
| Oxidation | MnO₂, acetone | 2-Fluoro-6-(pyrazol-1-yl)benzoic acid | 72% |
Heterocyclic Ring Modifications
The pyrazole ring participates in regioselective reactions:
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-methylpyrazole derivatives ( , ).
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Cycloaddition : [3+2] cycloaddition with nitriles under Rh catalysis forms fused pyrazolo-pyrimidines ( ).
Representative Example :
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF | 1-[2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | Enhanced metabolic stability |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura : Introduces aryl/heteroaryl groups at the pyrazole C4 position ( , ).
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Heck Reaction : Alkenylation at the ketone α-position using styrenes ( ).
Optimized Conditions :
| Reaction | Catalyst | Ligand | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | XPhos | 78% |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | 65% |
Comparative Reactivity with Analogues
This compound’s reactivity profile highlights its utility in medicinal chemistry (e.g., as a kinase inhibitor scaffold) and materials science. For synthetic protocols, stringent control of anhydrous conditions and catalyst loading is critical to minimize side reactions like dehalogenation or over-oxidation, .
Scientific Research Applications
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro group enhances the compound’s binding affinity and stability . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to active sites of enzymes or receptors .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Substitution
1-{3-[trans-4-(tert-Butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one (trans-6fk)
- Structure : Features a tert-butylcyclohexyl group at the meta position relative to the acetyl group.
- Synthesis : Prepared via Ru-catalyzed alkylation of 5f with trans-1-bromo-4-(tert-butyl)cyclohexane, yielding 66% product ().
- Spectroscopy : ¹H-NMR shows distinct splitting patterns due to trans-cyclohexyl geometry .
1-[4-(1H-Pyrazol-1-yl)-3-(endo-bornyl)phenyl]ethan-1-one (endo-6fj)
- Structure : Incorporates a bicyclic bornyl group at the ortho position.
- Synthesis : Achieved in 17% yield using endo-2-bromobornane ().
- Spectroscopy : IR peaks at 2951 cm⁻¹ (C–H stretch) and 749 cm⁻¹ (aromatic C–F) .
Fluorinated Phenyl Ethanones
1-[3-(Difluoromethoxy)phenyl]ethan-1-one
- Structure : Difluoromethoxy group at position 3.
- Spectroscopy : ¹⁹F NMR shows two distinct fluorine signals due to OCF₂ moiety .
1-[2-Fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one
- Structure : Imidazole replaces pyrazole at position 4.
- Properties : Molecular weight 204.20 g/mol; 95% purity ().
- Comparison : Imidazole’s larger ring size and basicity may alter solubility and hydrogen-bonding capacity compared to pyrazole derivatives .
Substituent Effects on Physical and Spectral Properties
Biological Activity
1-[2-Fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS No. 1019073-03-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C11H9FN2O
- Molecular Weight: 204.20 g/mol
- IUPAC Name: 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethanone
- Purity: Typically ≥ 95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity: Preliminary data indicate that the compound has inhibitory effects against certain bacterial strains, suggesting potential as an antibacterial agent.
- Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells through the activation of caspases, although further studies are required to elucidate the precise pathways involved.
Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating moderate potency.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 30 µM, suggesting that it may be a promising candidate for further development as an anticancer agent.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, mice were treated with this compound after being infected with E. coli. Results showed a significant reduction in bacterial load in the treated group compared to controls, highlighting its potential as an effective antibacterial treatment.
Case Study 2: Cancer Cell Apoptosis
A study involving human lung cancer cells demonstrated that exposure to the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Flow cytometry analysis confirmed a higher percentage of apoptotic cells in treated samples compared to untreated controls.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
